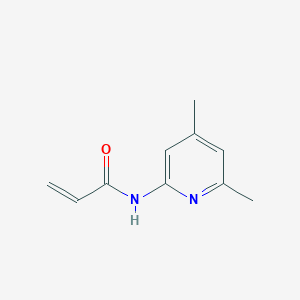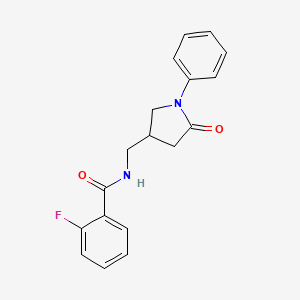![molecular formula C25H24N4O3S B2865987 (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1010862-34-6](/img/structure/B2865987.png)
(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex. For instance, the title compound, C16H16N4O2, crystallizes with two molecules in the asymmetric unit, one of which shows disorder of the acetate group over two sets of sites in a 0.799 (2):0.201 (2) ratio . The phenyl group has a similar but opposite sense of twist relative to the pyrazole ring in the two molecules, as indicated by the syn N—N—Car—Car (ar = aromatic) torsion angles of 39.7 (2) and −36.9 (2)° .Scientific Research Applications
Anti-Inflammatory Applications
This compound has shown potential in the design of anti-inflammatory agents. The presence of the 1H-pyrazol-4-yl moiety, which is known for its anti-inflammatory properties, could be leveraged in the development of new medications to treat chronic inflammatory diseases. Studies have indicated that similar structures can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are crucial in the body’s inflammatory response .
Anticancer Research
The cytotoxic effects of compounds with similar structural features have been evaluated against various cancer cell lines. The tetrahydrobenzo[b]thiophene moiety, in particular, may interact with key biological targets involved in cancer cell proliferation. Research could explore this compound’s efficacy as a scaffold for developing novel anticancer drugs, potentially offering improved selectivity and reduced side effects .
Enzyme Inhibition Studies
Compounds containing the 1H-pyrazol-4-yl group have been studied for their ability to inhibit certain enzymes that are implicated in disease processes. For example, they can be used to study the inhibition of COX-2, an enzyme involved in the inflammatory process, and could lead to the development of new anti-inflammatory drugs that are more effective and have fewer gastrointestinal side effects compared to current medications .
Molecular Docking and Modeling
Due to its intricate structure, this compound can serve as an excellent candidate for molecular docking studies. It could be used to model interactions with various biological targets, aiding in the design of drugs with better specificity and potency. Such studies are essential in the early stages of drug development to predict the binding affinity and orientation of drug candidates .
Insecticide Development
Research has indicated that pyrazole derivatives can be effective in the development of insecticides. They target specific receptors in insects, such as the ryanodine receptor, which is crucial for muscle contraction. This compound could be investigated for its insecticidal properties, potentially leading to safer and more environmentally friendly pest control solutions .
Future Directions
Pyrazoles and their derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of this compound and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields .
properties
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-15(2)32-25(31)21-19-10-6-7-11-20(19)33-24(21)28-23(30)17(13-26)12-18-14-27-29-22(18)16-8-4-3-5-9-16/h3-5,8-9,12,14-15H,6-7,10-11H2,1-2H3,(H,27,29)(H,28,30)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQCHVCDFQHIG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)
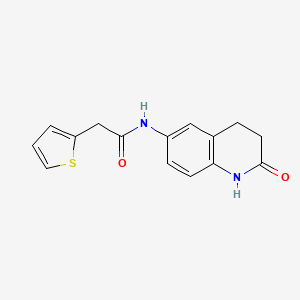


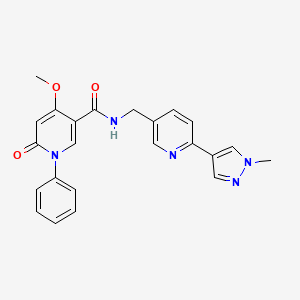
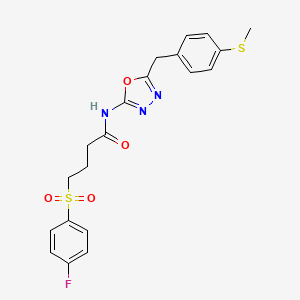
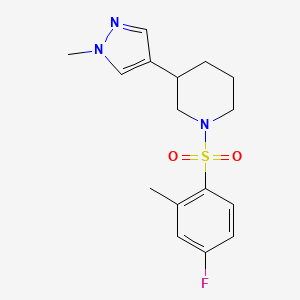
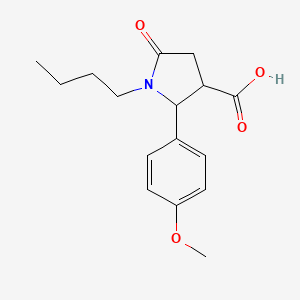
![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)


